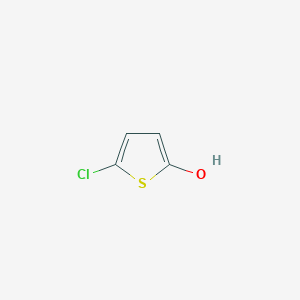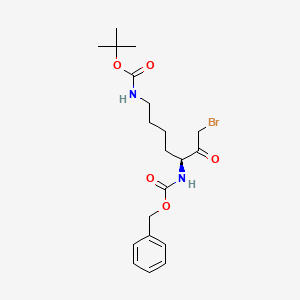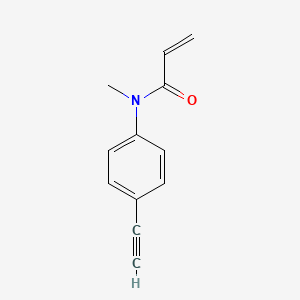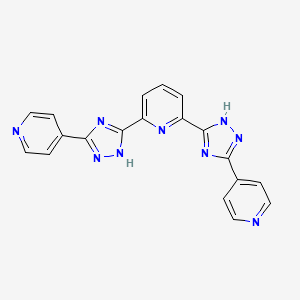
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to an oxygen atom and a hydroxyl group. This particular compound features an isoquinoline ring substituted with an ethoxycarbonyl group at the 3-position and a boronic acid group at the 5-position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline, which is a bicyclic aromatic compound.
Functionalization: The isoquinoline undergoes functionalization to introduce the ethoxycarbonyl group at the 3-position. This can be achieved through esterification reactions.
Borylation: The introduction of the boronic acid group at the 5-position is accomplished through borylation reactions. This often involves the use of boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various biaryl compounds depending on the coupling partner used.
Aplicaciones Científicas De Investigación
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in biochemical research.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for fine-tuning of the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an isoquinoline ring.
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid: Similar in structure but with two ethoxycarbonyl groups on a phenyl ring.
Uniqueness
(3-(Ethoxycarbonyl)isoquinolin-5-yl)boronic acid is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Propiedades
Fórmula molecular |
C12H12BNO4 |
|---|---|
Peso molecular |
245.04 g/mol |
Nombre IUPAC |
(3-ethoxycarbonylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-2-18-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13(16)17/h3-7,16-17H,2H2,1H3 |
Clave InChI |
FDTBJNGPHOQJMF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=C(N=CC2=CC=C1)C(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)


